Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride
Overview
Description
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a versatile chemical compound used in scientific research. Its diverse applications range from drug discovery to organic synthesis, making it a valuable tool for advancing scientific knowledge. The molecular formula of this compound is C18H27ClN2O2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound is known to be a solid .Scientific Research Applications
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs due to their pharmacological properties . The compound could serve as a key intermediate in the synthesis of potential therapeutic agents. Its structural complexity allows for the attachment of various functional groups, making it a versatile candidate for drug development.
Synthesis of Piperidine Alkaloids
Piperidine alkaloids are a class of naturally occurring organic compounds with various pharmacological effects. This compound could be used as a precursor in the synthesis of complex piperidine alkaloids, which are often challenging to derive from natural sources .
Safety and Hazards
Future Directions
Piperidin-1-yl(2-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride is a valuable tool in scientific research, with applications ranging from drug discovery to organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
piperidin-1-yl-[2-(piperidin-3-ylmethoxy)phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c21-18(20-11-4-1-5-12-20)16-8-2-3-9-17(16)22-14-15-7-6-10-19-13-15;/h2-3,8-9,15,19H,1,4-7,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKXIVOEJPUNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2OCC3CCCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671368 | |
Record name | (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185311-56-1 | |
Record name | (Piperidin-1-yl){2-[(piperidin-3-yl)methoxy]phenyl}methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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